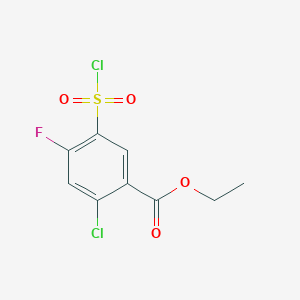

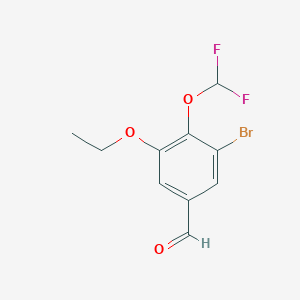

![molecular formula C8H9ClN4O2S B1517845 3-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione CAS No. 1157111-08-4](/img/structure/B1517845.png)

3-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione

Descripción general

Descripción

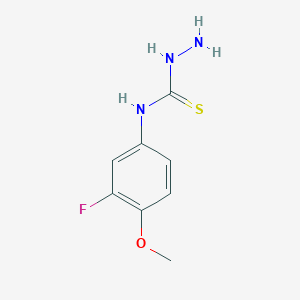

The compound “3-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione” is a derivative of 1,3,4-thiadiazole . The 1,3,4-thiadiazole moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives has been studied extensively. A novel approach for the synthesis of 1,3,4-thiadiazole-2-amine derivatives involves a one-pot reaction between a thiosemicarbazide and carboxylic acid without toxic additives such as POCl3 or SOCl2 .

Molecular Structure Analysis

The molecular structure of a compound is responsible for various pharmacological activities. Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system that exhibits a wide variety of biological activity .

Chemical Reactions Analysis

The chemical reactions of thiadiazole derivatives have been studied in the context of their biological activities. For instance, each of the derivatives significantly inhibited the viability of both human cervical carcinoma HeLa and osteosarcoma U2OS cells .

Physical And Chemical Properties Analysis

Thiadiazoles are able to cross cellular membranes due to their mesoionic nature. Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom .

Aplicaciones Científicas De Investigación

Corrosion Inhibition

Thiazolidinedione derivatives, similar in structure to the compound , have been explored for their corrosion inhibition capabilities. For example, studies have demonstrated the effectiveness of these derivatives in protecting mild steel against corrosion in acidic environments. Techniques such as weight loss, electrochemical polarization, and electrochemical impedance spectroscopy (EIS) were utilized to establish the inhibitors' efficiency. Theoretical computations align with experimental outcomes, underscoring the potential of these compounds in corrosion protection applications (Yadav, Behera, Kumar, & Yadav, 2015).

Synthesis Methodologies

Efficient synthesis techniques have been developed for thiazolidine-2,4-diones and related structures, highlighting their significance in chemical research. These methodologies facilitate the creation of a variety of derivatives, which can be further explored for different applications, emphasizing the versatility and chemical interest in such compounds (Słomczyńska & Bárány, 1984).

Antimicrobial and Antiproliferative Activities

Certain thiazolidinedione derivatives have been synthesized and tested for their antimicrobial and antiproliferative activities against various human cancer cell lines, showcasing their potential in the development of new therapeutic agents. These studies provide insights into the structural requirements for bioactivity, highlighting the influence of substituent patterns on the compounds' efficacy (Chandrappa et al., 2008).

Theoretical and Computational Studies

Theoretical calculations offer valuable insights into the electronic properties of thiazolidinedione derivatives, aiding in the understanding of their interaction mechanisms and potential applications. These studies include quantum chemical analyses of molecular orbitals, providing a theoretical basis for the observed biological or chemical activities of such compounds (Yadav, Behera, Kumar, & Yadav, 2015).

Mecanismo De Acción

Direcciones Futuras

Thiadiazole derivatives have shown promise in various areas of pharmacology, including as anticancer agents , and there is ongoing research into their potential applications. The broad and potent activity of thiadiazole and their derivatives has established them as pharmacologically significant scaffolds .

Propiedades

IUPAC Name |

3-[(5-chlorothiadiazol-4-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN4O2S/c1-8(2)6(14)13(7(15)10-8)3-4-5(9)16-12-11-4/h3H2,1-2H3,(H,10,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOMPPGQPRLFUNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C(=O)N1)CC2=C(SN=N2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

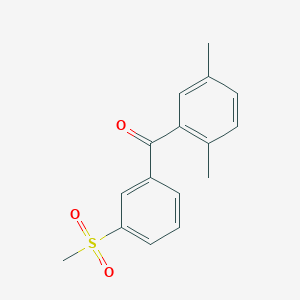

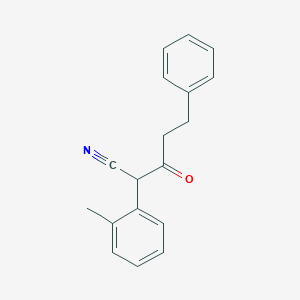

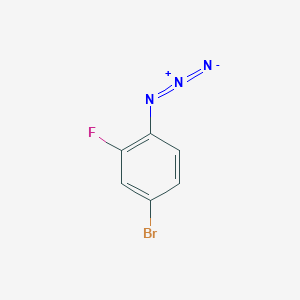

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{Methyl[(methylcarbamoyl)methyl]sulfamoyl}butanoic acid](/img/structure/B1517770.png)

![2-cyano-N-[1-(thiophen-2-yl)ethyl]benzene-1-sulfonamide](/img/structure/B1517773.png)

![2-(Piperidin-3-yl)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B1517778.png)